Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide
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Overview
Description
Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C12H20O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The presence of two tert-butyl groups at the 2 and 4 positions and a dioxide group at the 1 position makes this compound unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of thiophene with tert-butyl chloride in the presence of a strong base, followed by oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the tert-butyl and dioxide groups.
Thiophene, 2,5-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups at different positions.
Thiophene, 2,4-dimethyl-: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
Thiophene, 2,4-bis(1,1-dimethylethyl)-, 1,1-dioxide is unique due to the presence of both tert-butyl groups and a dioxide group, which confer distinct chemical and physical properties.
Properties
CAS No. |
50590-80-2 |
---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2,4-ditert-butylthiophene 1,1-dioxide |
InChI |
InChI=1S/C12H20O2S/c1-11(2,3)9-7-10(12(4,5)6)15(13,14)8-9/h7-8H,1-6H3 |
InChI Key |
BPRFFXPTUARMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1(=O)=O)C(C)(C)C |
Origin of Product |
United States |
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